molecular formula C12H13NO3 B13977438 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde CAS No. 187679-63-6

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde

Cat. No.: B13977438
CAS No.: 187679-63-6
M. Wt: 219.24 g/mol
InChI Key: DMIHMALEPYJZFS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-7-quinolinecarboxaldehyde is a complex organic compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-7-quinolinecarboxaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a methoxy-substituted aniline with a suitable aldehyde can lead to the formation of the quinoline core, followed by further functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to drive the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-7-quinolinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The methoxy and aldehyde groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-7-quinolinecarboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-7-quinolinecarboxaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-6-methoxynaphthalene: Shares a similar tetrahydro structure but lacks the quinoline core.

    6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but without the carboxaldehyde group.

    6-Methoxy-1,2,3,4-tetrahydro-β-carboline: Contains a similar methoxy group but differs in the core structure.

Uniqueness

1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-7-quinolinecarboxaldehyde is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

187679-63-6

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

6-methoxy-1-methyl-2-oxo-3,4-dihydroquinoline-7-carbaldehyde

InChI

InChI=1S/C12H13NO3/c1-13-10-5-9(7-14)11(16-2)6-8(10)3-4-12(13)15/h5-7H,3-4H2,1-2H3

InChI Key

DMIHMALEPYJZFS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=CC(=C(C=C21)C=O)OC

Origin of Product

United States

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